molecular formula C13H16O2 B1323629 4-(3-Acetoxyphenyl)-2-methyl-1-butene CAS No. 890097-84-4

4-(3-Acetoxyphenyl)-2-methyl-1-butene

Cat. No. B1323629
M. Wt: 204.26 g/mol
InChI Key: LPYKXEMCHBUJJK-UHFFFAOYSA-N
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Description

“4-(3-Acetoxyphenyl)-2-methyl-1-butene” is a chemical compound. However, there is limited information available specifically for this compound12. It is related to “4-(3-Acetoxyphenyl)-2-bromo-1-butene”, which has a molecular weight of 269.141.



Synthesis Analysis

There is no specific information available on the synthesis of “4-(3-Acetoxyphenyl)-2-methyl-1-butene”. However, a chemoenzymatic approach has been developed for the synthesis of optically active 4-(3-acetoxyphenyl)-5-(alkoxycarbonyl)-6-methyl-3,4-dihydropyridin-2-ones3. This approach involves a Candida rugosa lipase (CRL)-catalyzed hydrolysis reaction3.



Molecular Structure Analysis

The molecular structure of “4-(3-Acetoxyphenyl)-2-methyl-1-butene” is not explicitly available. However, a related compound, “3-(3-Acetoxyphenyl)propionic acid”, has a molecular formula of C11H12O4 and a molecular weight of 208.21 g/mol4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “4-(3-Acetoxyphenyl)-2-methyl-1-butene”. However, related compounds have been used in various chemical reactions56.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Acetoxyphenyl)-2-methyl-1-butene” are not explicitly available. However, a related compound, “3-(3-Acetoxyphenyl)propionic acid”, has a molecular weight of 208.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 54.


Scientific Research Applications

Specific Scientific Field

Chemistry and Biochemistry

Summary of the Application

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .

Methods of Application

The compounds were synthesized using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benz

Antioxidant and Antibacterial Activities

Specific Scientific Field

Chemistry and Biochemistry

Summary of the Application

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .

Methods of Application

The compounds were synthesized using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Caffeine Metabolite

Specific Scientific Field

Biochemistry

Summary of the Application

3-(4-Hydroxy-3-methoxyphenyl)propionic acid, a caffeine metabolite, showed high antioxidant activity . It is a very sensitive biomarker for the consumption of relatively small amount of coffee . It can be used to inhibit prostaglandin E(2) production .

Methods of Application

The compound is soluble in dimethyl sulfoxide and methanol .

Results or Outcomes

The compound showed high antioxidant activity . It is a very sensitive biomarker for the consumption of relatively small amount of coffee . It can be used to inhibit prostaglandin E(2) production .

Porphyrin Synthesis

Specific Scientific Field

Chemistry

Summary of the Application

The newly synthesized 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin, TTFMPP, has been characterized . Porphyrins are molecules that are being vigorously pursued in many areas of research . They are of importance in many applications including, but not limited to, sensors , optical memories , and photocatalysis .

Methods of Application

The compound was synthesized using mass spectroscopy, 1H-, 13C- and 19F-NMR, MALDI-TOF mass spectrometry, UV-Vis and fluorescence spectrophotometry, and cyclic voltammetry .

Results or Outcomes

The NMR confirmed the structure of the compound and the mass spectrum was in agreement with the proposed molecular formula . The UV-Vis absorption spectrum of TTFMPP shows characteristic spectral patterns similar to those of tetraphenyl porphyrin .

Chemoenzymatic Synthesis

Specific Scientific Field

Biochemistry

Summary of the Application

A chemoenzymatic approach for the synthesis of optically active 4-(3-acetoxyphenyl)-5-(alkoxycarbonyl)-6-methyl-3,4-dihydropyridin-2-ones (3,4-DHP-2-ones) and their hydroxyphenyl derivatives has been developed .

Methods of Application

The key step in the synthesis is a Candida rugosa lipase (CRL)-catalyzed hydrolysis reaction .

Results or Outcomes

Different optically active 3,4-DHP-2-ones have been prepared with very high enantiomeric excesses (ee = 94–99%) and good yields . The enantioenriched 3,4-DHP-2-ones have easily been converted into highly functionalized ®- and (S)-1,4-dihydropyridines (1,4-DHPs) by means of a Vilsmeier–Haack reaction .

Safety And Hazards

The safety and hazards of “4-(3-Acetoxyphenyl)-2-methyl-1-butene” are not explicitly available. However, safety data sheets are available for related compounds910.


Future Directions

There is no specific information available on the future directions of “4-(3-Acetoxyphenyl)-2-methyl-1-butene”. However, related compounds have shown potential for further research in various fields38.


Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimentation would be required.


properties

IUPAC Name

[3-(3-methylbut-3-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)7-8-12-5-4-6-13(9-12)15-11(3)14/h4-6,9H,1,7-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYKXEMCHBUJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641200
Record name 3-(3-Methylbut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Acetoxyphenyl)-2-methyl-1-butene

CAS RN

890097-84-4
Record name Phenol, 3-(3-methyl-3-buten-1-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylbut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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